molecular formula C10H8IN3OS B13999933 6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one CAS No. 16837-13-1

6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13999933
CAS No.: 16837-13-1
M. Wt: 345.16 g/mol
InChI Key: COPYPTAKUIDRTA-UHFFFAOYSA-N
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Description

6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, an iodophenyl group, and a sulfanylidenepyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-iodoaniline with thiourea and ethyl acetoacetate under acidic conditions to form the desired pyrimidinone structure. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenepyrimidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-(4-bromophenyl)-2-sulfanylidenepyrimidin-4-one
  • 6-Amino-1-(4-chlorophenyl)-2-sulfanylidenepyrimidin-4-one
  • 6-Amino-1-(4-fluorophenyl)-2-sulfanylidenepyrimidin-4-one

Uniqueness

6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the iodine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

16837-13-1

Molecular Formula

C10H8IN3OS

Molecular Weight

345.16 g/mol

IUPAC Name

6-amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H8IN3OS/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)

InChI Key

COPYPTAKUIDRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)NC2=S)N)I

Origin of Product

United States

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